EM574

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69NO12/c1-15-27-39(12,45)32(42)22(6)30-20(4)17-38(11,52-30)34(51-36-29(41)26(16-21(5)47-36)40(13)19(2)3)23(7)31(24(8)35(44)49-27)50-28-18-37(10,46-14)33(43)25(9)48-28/h19,21-29,31-34,36,41-43,45H,15-18H2,1-14H3/t21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBKIOZMKHHNLL-CBUZSSJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891360 | |

| Record name | Idremcinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110480-13-2 | |

| Record name | Idremcinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110480132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idremcinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDREMCINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M6189XXJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EM574: A Technical Guide for Researchers and Drug Development Professionals

Introduction

EM574 is a potent, non-peptide agonist of the motilin receptor, derived from the macrolide antibiotic erythromycin (B1671065).[1][2] Its chemical designation is de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal. EM574 has demonstrated significant prokinetic activity, stimulating gastrointestinal motility, which has led to its investigation as a therapeutic agent for conditions such as gastroparesis and delayed gastric emptying.[3] This document provides a comprehensive technical overview of EM574, including its chemical structure, mechanism of action, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols.

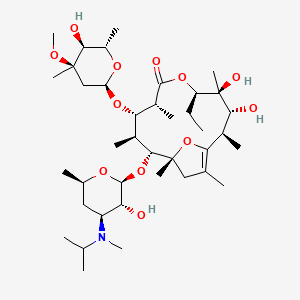

Chemical Structure

The chemical structure of EM574 is presented below. The IUPAC name for EM574 is (2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one.

Molecular Formula: C36H63NO12

2D Structure:

3D Conformer:

Mechanism of Action and Signaling Pathways

EM574 exerts its prokinetic effects by acting as a potent agonist at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract. The binding of EM574 to the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction and enhanced gastrointestinal motility.

The primary signaling pathway activated by the motilin receptor involves the coupling to Gαq and Gα13 subunits. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.

In parallel, the activation of Gα13 and DAG stimulates the RhoA/Rho-kinase pathway. Rho-kinase inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. This inhibition of MLCP sensitizes the contractile apparatus to Ca2+, resulting in a more sustained contraction for a given level of intracellular Ca2+.

The following diagrams, generated using the DOT language, illustrate the motilin receptor signaling pathway and a general experimental workflow for studying motilin receptor agonists.

Caption: Motilin Receptor Signaling Pathway initiated by EM574.

Caption: General Experimental Workflow for Characterizing EM574.

Data Presentation

The following tables summarize key quantitative data from various studies on EM574.

Table 1: Receptor Binding Affinity of EM574

| Parameter | Value | Species | Tissue | Reference |

| Kd | 7.8 x 10⁻⁹ M | Human | Gastric Antrum Smooth Muscle | [1] |

| pIC50 | 8.21 ± 0.13 | Rabbit | Gastric Antrum Smooth Muscle | [2] |

Table 2: In Vitro Functional Activity of EM574

| Parameter | Value | Species | Tissue | Reference |

| Concentration for Contraction | 10⁻⁷ - 10⁻⁵ M | Human | Gastric Antrum Muscle Strips | [1] |

| Peak Myocyte Shortening | 10⁻⁷ M | Human | Isolated Gastric Myocytes | [1] |

| pEC50 for Contraction | 8.26 ± 0.04 | Rabbit | Isolated Intestine | [2] |

Table 3: In Vivo Prokinetic Effects of EM574 in Dogs

| Dose (intraduodenal) | Effect | Condition | Reference |

| 0.03 mg/kg | Stimulated antral motility and significantly enhanced gastric emptying | Normal | [3] |

| 0.03 mg/kg | Increased antral motility and reversed delayed gastric emptying | Gastroparesis induced by oleic acid or dopamine | [3] |

| 10 µg/kg | Significantly accelerated gastric emptying of liquids | Normal | [4][5] |

| 30 µg/kg | Significantly accelerated gastric emptying of solids | Normal | [4][5] |

| 30 µg/kg | Completely restored solid and liquid gastric emptying and muscle contractility | Clonidine-induced gastroparesis | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize EM574.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of EM574 for the motilin receptor.

General Protocol:

-

Membrane Preparation: Homogenize gastric antrum smooth muscle tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled motilin analog (e.g., ¹²⁵I-motilin), and varying concentrations of unlabeled EM574.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the EM574 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of EM574 that inhibits 50% of the specific binding of the radioligand). The Kd for EM574 can be calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Smooth Muscle Contraction Assay

Objective: To assess the functional activity of EM574 in inducing smooth muscle contraction.

General Protocol:

-

Tissue Preparation: Dissect muscle strips from the gastric antrum or intestine of the test species (e.g., human, rabbit).

-

Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Transducer Connection: Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer to record changes in muscle tension.

-

Equilibration: Allow the muscle strips to equilibrate under a resting tension for a period of time until a stable baseline is achieved.

-

Drug Administration: Add cumulative concentrations of EM574 to the organ bath and record the resulting contractile responses.

-

Data Analysis: Measure the amplitude of the contractions at each concentration of EM574. Plot the contractile response as a percentage of the maximum response against the logarithm of the EM574 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of EM574 that produces 50% of the maximal response) and the maximum effect (Emax).

In Vivo Gastric Emptying Studies in Conscious Dogs

Objective: To evaluate the prokinetic effects of EM574 on gastric emptying in a whole animal model.

General Protocol:

-

Animal Model: Use conscious dogs equipped with gastric and duodenal cannulas for drug administration and sample collection.

-

Test Meal: Administer a standardized test meal to the dogs. The meal may consist of a solid component (e.g., radiolabeled meal) and a liquid component (e.g., phenol (B47542) red solution).

-

Drug Administration: Administer EM574, typically intraduodenally, at various doses.

-

Gastric Emptying Measurement:

-

Solid Phase: At different time points after meal ingestion, collect gastric contents and measure the amount of the solid marker remaining in the stomach.

-

Liquid Phase: At different time points, collect duodenal samples and measure the concentration of the liquid marker to determine the rate of liquid emptying from the stomach.

-

Acetaminophen (B1664979) Absorption Method (Indirect): Administer acetaminophen with the meal and measure its plasma concentration over time. The rate of acetaminophen absorption reflects the rate of gastric emptying.

-

-

Data Analysis: Calculate the gastric emptying rate for both the solid and liquid phases of the meal and compare the rates in the presence and absence of EM574. Analyze the dose-response relationship for the effect of EM574 on gastric emptying.

Conclusion

EM574 is a well-characterized, potent motilin receptor agonist with significant prokinetic properties. Its mechanism of action through the Gαq/13-PLC-IP3 and RhoA/Rho-kinase pathways is well-established, leading to smooth muscle contraction and accelerated gastric emptying. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy. The experimental protocols outlined in this guide provide a foundation for further research and development of EM574 and other motilin receptor agonists for the treatment of gastrointestinal motility disorders.

References

- 1. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EM574, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EM574, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of EM574 on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ghrelin Receptor Affinity of EM574

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM574, a derivative of erythromycin, is well-documented as a potent motilin receptor agonist.[1] However, scientific literature also indicates that EM574 exhibits orexigenic (appetite-stimulating) activity, which is attributed to its affinity for the growth-hormone secretagogue receptor (GHS-R), now commonly known as the ghrelin receptor.[2][3] This dual receptor affinity positions EM574 as a compound of interest in gastroenterological and metabolic research. This technical guide provides a comprehensive overview of the known information regarding EM574's interaction with the ghrelin receptor, alongside detailed, generalized experimental protocols for assessing such interactions, as specific quantitative data for EM574 is not extensively published.

EM574 and its Affinity for the Ghrelin Receptor

The structural similarity between the motilin and ghrelin receptors may provide a basis for the cross-reactivity of ligands like EM574. This guide, therefore, presents the standard methodologies employed to determine the binding affinity and functional activity of ligands at the ghrelin receptor, which would be applicable to the further characterization of EM574.

Quantitative Data on Ligand-Ghrelin Receptor Interaction

As specific data for EM574 is unavailable, the following table presents reference binding affinities for the endogenous ligand, ghrelin, and other synthetic ligands at the human ghrelin receptor (GHS-R1a) to provide a comparative context.

| Ligand | Receptor | Assay Type | Affinity Value (Kᵢ/IC₅₀/Kₑ) | Reference |

| Ghrelin (human) | GHS-R1a | Radioligand Binding | Kᵢ = 0.53 ± 0.03 nM | [4] |

| JMV 2959 (antagonist) | GHS-R1a | Radioligand Binding | IC₅₀ = 12 nM | ResearchGate |

| Anamorelin (agonist) | GHS-R1a | Radioligand Binding | Kᵢ = 0.6 nM | ResearchGate |

| EM574 | GHS-R1a | Not Reported | Not Publicly Available |

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is a standard method to determine the binding affinity of a test compound (like EM574) by measuring its ability to displace a radiolabeled ligand from the ghrelin receptor.

a. Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human ghrelin receptor (GHS-R1a).

-

Radioligand: Typically ¹²⁵I-labeled human ghrelin.

-

Test Compound: EM574.

-

Non-specific Binding Control: A high concentration of unlabeled ghrelin.

-

Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.

-

Instrumentation: Gamma counter.

b. Methodology:

-

Membrane Preparation: Culture the GHS-R1a expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kₑ value), and varying concentrations of the test compound (EM574).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. Wash the filters with cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

Since the ghrelin receptor is a Gq-coupled GPCR, agonist binding leads to an increase in intracellular calcium concentration. This functional assay measures this response.

a. Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human ghrelin receptor (GHS-R1a).

-

Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Test Compound: EM574.

-

Instrumentation: A fluorescence plate reader with automated injection capabilities.

b. Methodology:

-

Cell Plating: Plate the GHS-R1a expressing cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a suitable buffer for approximately one hour at 37°C.

-

Assay: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Compound Addition: Inject varying concentrations of the test compound (EM574) into the wells.

-

Signal Detection: Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

-

Data Analysis: The increase in fluorescence intensity corresponds to the level of receptor activation. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathways and Visualizations

Activation of the ghrelin receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. Other signaling pathways, including those involving Gαi/o and Gα12/13, have also been reported.

References

EM574 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EM574 is a potent, non-peptide agonist of the motilin receptor, demonstrating significant prokinetic activity in the gastrointestinal (GI) tract. As an erythromycin (B1671065) derivative, it mimics the effects of the endogenous hormone motilin, primarily inducing smooth muscle contraction and promoting gastric emptying. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by EM574. It details the direct actions on smooth muscle cells via G-protein coupled motilin receptors and the indirect pathways involving cholinergic neurotransmission. This document synthesizes current research to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development, presenting quantitative data, experimental methodologies, and detailed signaling pathway diagrams to facilitate a deeper understanding of EM574's mechanism of action.

Introduction

EM574 has emerged as a compound of interest for its gastroprokinetic effects, which are primarily mediated through its agonistic activity at the motilin receptor.[1][2] The motilin receptor, a G-protein coupled receptor (GPCR), is a key regulator of interdigestive gastrointestinal motility.[3] Understanding the intricate downstream signaling cascades initiated by EM574 is crucial for the development of novel therapeutic strategies for motility disorders. This guide will dissect these pathways, providing a granular view of the molecular events that translate receptor binding into a physiological response.

Core Signaling Pathways of EM574

The prokinetic effects of EM574 are a result of its ability to initiate a cascade of intracellular events that culminate in the contraction of gastrointestinal smooth muscle. This occurs through two primary, and likely interconnected, pathways: a direct pathway involving motilin receptors on smooth muscle cells and an indirect pathway mediated by the stimulation of cholinergic neurons.

Direct Signaling Pathway in Smooth Muscle Cells

EM574 directly stimulates smooth muscle cell contraction by acting on motilin receptors.[1] This contractile effect has been shown to be independent of atropine (B194438) or tetrodotoxin (B1210768) in some in vitro preparations, indicating a direct action on the muscle cells.[1][2] The motilin receptor is coupled to the Gαq and Gα13 subunits of heterotrimeric G-proteins.[4][5]

The activation of these G-proteins by EM574 initiates a biphasic contractile response: an initial, transient peak followed by a sustained contraction.[4][5]

Initial Phase (Transient Contraction):

-

Gαq Activation and PLCβ Stimulation: Upon EM574 binding, the activated Gαq subunit stimulates Phospholipase Cβ (PLCβ).[4][6]

-

IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[4][5]

-

Activation of Myosin Light Chain Kinase (MLCK): The increase in intracellular Ca2+ leads to the formation of a Ca2+/calmodulin complex, which in turn activates Myosin Light Chain Kinase (MLCK).[4][5]

-

Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20), which is the key event that initiates smooth muscle contraction.[4][5]

Sustained Phase (Sustained Contraction):

The sustained phase of contraction is mediated by pathways that increase the Ca2+ sensitivity of the contractile machinery, primarily through the inhibition of Myosin Light Chain Phosphatase (MLCP). This is a RhoA-dependent process activated by both Gαq and Gα13.[4][5]

-

RhoA Activation: The activated Gαq and Gα13 subunits stimulate the small GTPase RhoA.

-

Rho Kinase (ROCK) Pathway: Activated RhoA binds to and activates Rho kinase (ROCK). ROCK then phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[5]

-

Protein Kinase C (PKC) Pathway: DAG, produced alongside IP3, activates Protein Kinase C (PKC). PKC phosphorylates CPI-17, a 17-kDa protein that is a potent inhibitor of MLCP.[4][5]

-

Sustained MLC20 Phosphorylation: The dual inhibition of MLCP by the ROCK and PKC pathways leads to a sustained high level of MLC20 phosphorylation, resulting in prolonged smooth muscle contraction.[4][5]

Diagram: Direct Downstream Signaling of EM574 in Gastrointestinal Smooth Muscle

Caption: Direct downstream signaling of EM574 in gastrointestinal smooth muscle.

Indirect Signaling Pathway via Cholinergic Neurons

Evidence suggests that EM574's prokinetic effects are also mediated through the stimulation of a cholinergic neural pathway.[3] This is supported by findings that the effects of EM574 can be blocked by the muscarinic receptor antagonist, atropine. This indirect pathway likely involves the following steps:

-

Stimulation of Enteric Neurons: EM574 acts on motilin receptors present on enteric neurons in the myenteric plexus.

-

Acetylcholine (B1216132) (ACh) Release: This stimulation triggers the release of acetylcholine (ACh) from the nerve terminals.

-

Activation of Muscarinic M3 Receptors: ACh then binds to muscarinic M3 receptors, which are highly expressed on gastrointestinal smooth muscle cells.[7][8]

-

Gq-Coupled Signaling Cascade: The M3 receptor is also a Gq-coupled GPCR.[8][9] Its activation by ACh initiates the same downstream signaling cascade as the direct activation of the motilin receptor: Gαq activation, PLCβ stimulation, IP3 and DAG production, intracellular Ca2+ release, and subsequent smooth muscle contraction.[8][10]

Diagram: Indirect Downstream Signaling of EM574 via Cholinergic Neurons

Caption: Indirect downstream signaling of EM574 via cholinergic neurons.

Quantitative Data

The following tables summarize the available quantitative data for EM574 and related compounds, providing a basis for comparative analysis.

Table 1: Receptor Binding Affinity and Potency of EM574 and Motilin

| Compound | Receptor | Preparation | Assay | Parameter | Value | Reference |

| EM574 | Motilin | Human gastric antrum smooth muscle homogenates | Receptor Binding | Kd | 7.8 x 10-9 M | [1] |

| Motilin | Motilin | Human gastric antrum smooth muscle homogenates | Receptor Binding | Kd | 4.5 x 10-9 M | [1] |

| EM574 | Motilin | Rabbit gastric antral smooth muscle homogenates | Receptor Binding | pIC50 | 8.21 ± 0.13 | [2] |

| Motilin | Motilin | Rabbit gastric antral smooth muscle homogenates | Receptor Binding | pIC50 | 9.20 ± 0.11 | [2] |

| EM574 | Motilin | Isolated rabbit intestine segments | Contraction | pEC50 | 8.26 ± 0.04 | [2] |

| Motilin | Motilin | Isolated rabbit intestine segments | Contraction | pEC50 | 8.69 ± 0.07 | [2] |

| Motilin | Motilin | Smooth muscle cells | Binding Affinity | IC50 | 0.7 ± 0.2 nM | [5] |

| Motilin | Motilin | Smooth muscle cells | Contraction | EC50 | 1.0 ± 0.2 nM | [5] |

Table 2: In Vivo Effects of EM574 on Gastric Emptying and Motility

| Species | Condition | Dose of EM574 | Effect | Reference |

| Dog | Normal | 10 µg/kg | Significantly accelerated liquid gastric emptying | [11] |

| Dog | Normal | 30 µg/kg | Significantly accelerated solid gastric emptying | [11] |

| Dog | Clonidine-induced gastroparesis | 30 µg/kg | Completely restored solid and liquid gastric emptying | [11] |

| Dog | Normal | 10 and 30 µg/kg | Significantly increased postprandial amylase output | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for studying the effects of EM574. These are not exhaustive protocols but are intended to provide a foundational understanding of the techniques employed.

Receptor Binding Assays

-

Objective: To determine the binding affinity of EM574 to the motilin receptor.

-

Methodology Summary:

-

Membrane Preparation: Homogenates of gastrointestinal smooth muscle tissue (e.g., human or rabbit gastric antrum) are prepared to isolate cell membranes containing the motilin receptors.

-

Radioligand: A radiolabeled form of motilin (e.g., 125I-motilin) is used as the ligand.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled EM574 or motilin (for comparison).

-

Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand by filtration. The radioactivity of the filters is then measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory concentration (IC50) or the dissociation constant (Kd) can be calculated.[1][2]

-

In Vitro Muscle Strip Contraction Studies

-

Objective: To measure the contractile response of gastrointestinal smooth muscle to EM574.

-

Methodology Summary:

-

Tissue Preparation: Strips of smooth muscle are dissected from the desired region of the gastrointestinal tract (e.g., rabbit intestine).

-

Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: One end of the muscle strip is fixed, and the other is attached to a force-displacement transducer to record isometric contractions.

-

Drug Administration: After a period of equilibration, cumulative concentrations of EM574 are added to the organ bath.

-

Data Analysis: The magnitude of the contraction is measured, and concentration-response curves are constructed to determine the EC50 (the concentration that produces 50% of the maximal response).[2] To investigate the involvement of neural pathways, experiments can be repeated in the presence of antagonists like atropine or tetrodotoxin.[1][2]

-

Measurement of Gastric Emptying in Vivo

-

Objective: To assess the in vivo effect of EM574 on the rate of gastric emptying of solids and liquids.

-

Methodology Summary (Canine Model):

-

Animal Preparation: Dogs are surgically fitted with duodenal cannulas for drug administration and sample collection.

-

Test Meal: A standardized meal is given, containing a solid marker and a liquid marker (e.g., a freeze-dried meal and polyethylene (B3416737) glycol, respectively).

-

Drug Administration: EM574 is administered (e.g., intraduodenally) at the start of feeding.

-

Sample Collection: Duodenal contents are collected at intervals to measure the passage of the markers from the stomach.

-

Data Analysis: The amounts of the solid and liquid markers in the collected samples are quantified to calculate the rate of gastric emptying.[11][12]

-

Conclusion

EM574 exerts its prokinetic effects through a dual mechanism involving both direct stimulation of motilin receptors on gastrointestinal smooth muscle cells and indirect activation via cholinergic pathways. The primary downstream signaling cascade for both mechanisms converges on the Gαq-PLCβ-IP3 pathway, leading to an increase in intracellular calcium and subsequent muscle contraction. A sustained contractile response is maintained through the RhoA/ROCK and PKC-mediated inhibition of myosin light chain phosphatase. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into EM574 and the development of motilin receptor agonists as therapeutic agents for gastrointestinal motility disorders. A thorough understanding of these signaling pathways is paramount for optimizing drug design, predicting clinical efficacy, and identifying potential side effects.

References

- 1. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EM574, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of EM574 on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Effects of EM574 on Gut Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of EM574, a potent motilin receptor agonist, on gastrointestinal motility. It synthesizes findings from key preclinical studies to offer an in-depth understanding of its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action

EM574, a derivative of erythromycin (B1671065), exerts its prokinetic effects primarily by acting as a direct agonist at motilin receptors on gastrointestinal smooth muscle cells.[1][2] This interaction initiates a cascade of events leading to enhanced muscle contraction and coordinated peristaltic activity. While the primary mechanism is direct muscle stimulation, evidence also suggests the involvement of cholinergic neural pathways in mediating its effects on gastric emptying.[3] The contractile response to EM574 is calcium-dependent and is not inhibited by the neural blockers atropine (B194438) or tetrodotoxin (B1210768), confirming its direct action on smooth muscle.[1][2]

Signaling Pathway of EM574 in Gut Motility

Caption: Signaling pathway of EM574's prokinetic effect.

Quantitative Effects of EM574 on Gut Motility

The following tables summarize the key quantitative data from various preclinical studies, demonstrating the potency and efficacy of EM574 in modulating gut motility.

Table 1: In Vitro Receptor Binding and Muscle Contraction

| Parameter | Species | Tissue | Value | Reference |

| Receptor Binding | ||||

| Kd | Human | Gastric Antrum Smooth Muscle | 7.8 x 10⁻⁹ M | [1] |

| pIC50 | Rabbit | Gastric Antrum Smooth Muscle | 8.21 ± 0.13 | [2] |

| Muscle Contraction | ||||

| Concentration Range | Human | Gastric Antrum Muscle Strips | 10⁻⁷ - 10⁻⁵ M | [1] |

| Peak Shortening | Human | Isolated Gastric Myocytes | 10⁻⁷ M | [1] |

| pEC50 | Rabbit | Isolated Intestine | 8.26 ± 0.04 | [2] |

Table 2: In Vivo Effects on Gastric Emptying and Motility in Dogs

| Condition | Parameter | EM574 Dose | Effect | Reference |

| Normal State | ||||

| Gastric Emptying (Solids) | 30 µg/kg | Significantly accelerated | [4][5] | |

| Gastric Emptying (Liquids) | 10 µg/kg | Significantly accelerated | [4][5] | |

| Gastric Muscle Contractility | 3-30 µg/kg | Dose-dependent enhancement | [4] | |

| Gastric Emptying (Semi-solids) | 0.03 mg/kg | Significantly enhanced | [3] | |

| Drug-Induced Gastroparesis | ||||

| (Clonidine-induced) | Solid & Liquid Gastric Emptying | 30 µg/kg | Completely restored to normal | [4] |

| (Clonidine-induced) | Muscle Contractility | 30 µg/kg | Completely restored to normal | [4] |

| (Oleic acid/Dopamine-induced) | Delayed Gastric Emptying | 0.03 mg/kg | Completely reversed | [3] |

Table 3: Pharmacokinetic Parameters in Rabbits

| Parameter | Value |

| Clearance (CL) | 68.6 ± 15.5 mL/min/kg |

| Volume of Distribution (Vss) | 13.4 ± 3.0 L/kg |

| Terminal Half-life | 2.7 ± 0.8 h |

| Data from intravenous administration.[6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the effects of EM574.

In Vitro Muscle Contraction Studies

Objective: To assess the direct contractile effect of EM574 on gastrointestinal smooth muscle.

Protocol:

-

Tissue Preparation: Muscle strips were prepared from the gastric antrum of humans or the intestine of rabbits.[1][2] Alternatively, individual smooth muscle cells (myocytes) were isolated.[1]

-

Experimental Setup: Muscle strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. One end of the strip was fixed, and the other was connected to an isometric force transducer to record contractions.

-

Drug Administration: EM574 was added to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁷ to 10⁻⁵ M).[1] In some experiments, tissues were pre-treated with antagonists like atropine or tetrodotoxin to investigate the mechanism of action.[1][2]

-

Data Analysis: The contractile response (force of contraction) was measured and plotted against the drug concentration to determine parameters like EC50.

In Vivo Gastric Emptying and Motility Studies in Dogs

Objective: To evaluate the effect of EM574 on gastric emptying and contractility in a conscious, large animal model, both in normal and gastroparetic states.

Protocol:

-

Animal Model: Conscious dogs were surgically instrumented with force transducers on the gastric antrum to measure muscle contractility and duodenal cannulas for drug administration and sample collection.[4][5]

-

Test Meal: A standardized meal was given, consisting of a solid component (e.g., freeze-dried meal) and a liquid component containing a non-absorbable marker (e.g., polyethylene (B3416737) glycol).[4][5]

-

Drug Administration: EM574 was administered intraduodenally at various doses (e.g., 3-30 µg/kg) at the start of feeding.[4][5]

-

Gastroparesis Induction: To model delayed gastric emptying, gastroparesis was induced by subcutaneous injection of clonidine (B47849) or intraduodenal infusion of oleic acid.[3][4]

-

Measurement:

-

Gastric Emptying: The amount of the meal and marker remaining in the stomach over time was determined by aspirating luminal samples from the distal duodenum.[4]

-

Gastric Motility: Contractile activity was continuously recorded via the implanted force transducers.

-

-

Data Analysis: The rate of gastric emptying for solids and liquids was calculated, and the motility index (a measure of contractile force) was quantified.

Experimental Workflow for In Vivo Dog Studies

Caption: Workflow for in vivo gastric motility and emptying studies in dogs.

Conclusion

EM574 is a potent motilin receptor agonist with significant prokinetic effects on the upper gastrointestinal tract. In vitro studies confirm its direct action on smooth muscle, while in vivo models demonstrate its efficacy in accelerating gastric emptying in both normal and gastroparetic states. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel therapies for gastrointestinal motility disorders.

References

- 1. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EM574, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EM574, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of EM574 on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal absorption and presystemic elimination of the prokinetic agent, EM574, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

EM574: A Technical Guide to a Potent Motilin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EM574 is a derivative of the macrolide antibiotic erythromycin (B1671065), developed by Takeda Chemical Industries, that acts as a potent and selective motilin receptor agonist. Unlike its parent compound, EM574 is designed to stimulate gastrointestinal motility with reduced antibiotic activity, positioning it as a prokinetic agent for conditions such as gastroparesis. Preclinical studies in various animal models have demonstrated its efficacy in accelerating gastric emptying and enhancing gastric contractions. This document provides a comprehensive overview of the discovery, history, and pharmacological profile of EM574, based on publicly available scientific literature. It includes a summary of quantitative data, descriptions of key experimental protocols, and a visualization of its proposed signaling pathway.

Discovery and History of Development

EM574, chemically known as de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal, emerged from research programs aimed at developing motilides—macrolide compounds that mimic the action of the gastrointestinal hormone motilin without significant antibacterial effects. The development of motilides was spurred by the observation that erythromycin itself could induce powerful gastric contractions.

Research efforts in the late 20th century focused on modifying the erythromycin molecule to enhance its prokinetic properties while minimizing antibiotic activity and improving acid stability. EM574 was synthesized as part of this effort by Takeda Chemical Industries. While a detailed timeline of its discovery and development is not extensively documented in publicly accessible literature, it is understood to be one of several motilides, including EM523, that were advanced to preclinical and clinical evaluation.[1] The primary goal was to create a therapeutic agent for motility disorders like gastroparesis and gastroesophageal reflux disease.

Mechanism of Action

EM574 exerts its prokinetic effects by acting as a direct agonist at the motilin receptor, a G protein-coupled receptor found on gastrointestinal smooth muscle cells and enteric neurons. Activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction and increased gastrointestinal motility. Studies have shown that the contractile effect of EM574 is not affected by the neural blocker tetrodotoxin (B1210768) or the cholinergic antagonist atropine (B194438), indicating a direct action on the smooth muscle.[2] However, some in vivo studies in dogs suggest that its effect on gastric emptying may also involve a cholinergic neural pathway.[3]

Signaling Pathway

The binding of EM574 to the motilin receptor is proposed to activate Gαq and Gα13 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, resulting in smooth muscle contraction. Concurrently, DAG activates protein kinase C (PKC), and the Gα13 pathway activates Rho kinase. Both PKC and Rho kinase contribute to the sustained contraction by inhibiting myosin light-chain phosphatase.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of EM574.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Species | Tissue | Value | Reference |

| Kd | Human | Gastric Antrum Smooth Muscle | 7.8 x 10⁻⁹ M | |

| pEC50 | Rabbit | Intestinal Segments | 8.26 ± 0.04 | |

| pIC50 | Rabbit | Gastric Antral Smooth Muscle | 8.21 ± 0.13 |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Effect | Dose | Reference |

| Normal | Dog | Accelerated gastric emptying of solids | 30 µg/kg | [4] |

| Normal | Dog | Accelerated gastric emptying of liquids | 10 µg/kg | [4] |

| Clonidine-induced Gastroparesis | Dog | Restored solid and liquid gastric emptying | 30 µg/kg | [4] |

| Normal | Dog | Enhanced gastric muscle contractility | 3-30 µg/kg (dose-dependent) | [4] |

| Oleic acid/dopamine-induced Gastroparesis | Dog | Reversed delayed gastric emptying | 0.03 mg/kg | [3] |

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following descriptions are based on the methodologies outlined in the abstracts of the cited studies.

In Vitro Contraction Studies[2]

-

Tissue Preparation: Muscle strips were prepared from the human gastric antrum. Isolated smooth muscle cells (myocytes) were also obtained.

-

Experimental Setup: Muscle strips were mounted in organ baths, and contractions were measured isometrically. Isolated myocytes were observed under a microscope, and cell shortening was measured.

-

Protocol: Tissues were exposed to increasing concentrations of EM574 (10⁻⁷ to 10⁻⁵ M). In some experiments, tissues were pretreated with atropine or tetrodotoxin to assess the involvement of cholinergic and neural pathways.

Receptor Binding Assays[2][3]

-

Tissue Preparation: Homogenates of smooth muscle from the human gastric antrum or rabbit gastric antrum were prepared.

-

Radioligand: ¹²⁵I-labeled motilin was used as the radioligand.

-

Protocol: The tissue homogenates were incubated with the radioligand in the presence and absence of varying concentrations of EM574. The displacement of the radioligand by EM574 was measured to determine the binding affinity (Kd and pIC50 values).

In Vivo Gastric Emptying and Motility Studies in Dogs[5]

-

Animal Model: Conscious dogs were surgically implanted with force transducers on the gastric antrum to measure muscle contractility and duodenal cannulas for the administration of markers and test substances.

-

Gastric Emptying Measurement: A freeze-dried standard meal was given with liquid markers. Gastric emptying of solids and liquids was determined by measuring the recovery of these markers from the duodenum.

-

Drug Administration: EM574 (3-30 µg/kg) was administered intraduodenally.

-

Gastroparesis Induction: In some experiments, gastroparesis was induced by the administration of clonidine.

Metabolism

Studies on the metabolism of EM574 have identified several metabolites. In dogs, EM574 is converted to its 15- and 14-hydroxyl derivatives (P1 and P2). Further metabolism can lead to the 3"-O-demethyl derivatives of EM574 and its hydroxylated forms (P3 and P4).[5] Interestingly, these metabolites have been shown to retain gastrointestinal motor stimulating activity.[5] For further evaluation of these metabolites, microbial transformation processes using strains of actinomycetes have been developed to produce them on a larger scale.[5]

Clinical Development Status

Conclusion

EM574 is a potent motilin receptor agonist that has demonstrated significant prokinetic activity in preclinical studies. Its development as a non-antibiotic erythromycin derivative represents a targeted approach to treating gastrointestinal motility disorders. While the publicly available data provide a solid foundation for understanding its mechanism of action and preclinical efficacy, a complete picture of its discovery, detailed experimental protocols, and clinical development history remains elusive. Further disclosure of data from Takeda would be necessary for a more comprehensive assessment of this compound.

References

- 1. Characterization of the gastric motility response to human motilin and erythromycin in human motilin receptor-expressing transgenic mice | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

EM574: A Potent Prokinetic Agent Targeting the Motilin Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EM574, a derivative of erythromycin (B1671065), is a potent and selective non-peptide agonist of the motilin receptor.[1][2] It has demonstrated significant prokinetic activity, stimulating gastrointestinal motility and accelerating gastric emptying in both preclinical and clinical settings.[3][4][5] This document provides a comprehensive technical overview of EM574, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study as a prokinetic agent.

Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating interdigestive gastrointestinal motility, particularly the initiation of phase III contractions of the migrating motor complex (MMC).[6][7] EM574 mimics the physiological effects of motilin by directly binding to and activating motilin receptors, which are G-protein coupled receptors (GPCRs) found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[1][8] This activation triggers a downstream signaling cascade leading to smooth muscle contraction and enhanced gastrointestinal transit.[6]

The prokinetic properties of EM574 make it a promising therapeutic candidate for disorders characterized by delayed gastric emptying, such as gastroparesis.[1][4] This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and investigation of prokinetic drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data for EM574 from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Potency of EM574

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Kd (M) | Human | Gastric Antrum Smooth Muscle Homogenates | 7.8 x 10⁻⁹ | [1] |

| pIC₅₀ | Rabbit | Gastric Antral Smooth Muscle Homogenates | 8.21 ± 0.13 | [9] |

| pEC₅₀ (Contraction) | Rabbit | Isolated Intestinal Segments | 8.26 ± 0.04 | [9] |

Table 2: In Vivo Prokinetic Efficacy of EM574 in Canine Models

| Model | Parameter Measured | Dose of EM574 | Effect | Reference |

| Normal Conscious Dogs | Gastric Emptying of Semi-Solid Meal | 0.03 mg/kg (intraduodenal) | Significantly enhanced gastric emptying | [3] |

| Normal Conscious Dogs | Gastric Emptying of Solids | 30 µg/kg (intraduodenal) | Significantly accelerated | [4] |

| Normal Conscious Dogs | Gastric Emptying of Liquids | 10 µg/kg (intraduodenal) | Significantly accelerated | [4] |

| Dopamine-Induced Gastroparesis | Gastric Emptying | 0.03 mg/kg (intraduodenal) | Completely reversed delayed gastric emptying | [3] |

| Oleic Acid-Induced Gastroparesis | Gastric Emptying | 0.03 mg/kg (intraduodenal) | Completely reversed delayed gastric emptying | [3] |

| Clonidine-Induced Gastroparesis | Solid and Liquid Gastric Emptying | 30 µg/kg (intraduodenal) | Completely restored to normal range | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the prokinetic activity of EM574.

In Vitro Motilin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of EM574 for the motilin receptor.

Materials:

-

Tissue Preparation: Human or rabbit gastric antrum smooth muscle homogenates.

-

Radioligand: ¹²⁵I-labeled motilin.

-

Competitor: EM574.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well plate harvester with GF/C filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen gastric antrum tissue in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[10]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[10]

-

Counting: Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the concentration of EM574 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Muscle Strip Contractility Assay

This protocol details the measurement of smooth muscle contraction in response to EM574 using isolated gastrointestinal muscle strips.

Materials:

-

Tissue: Rabbit or human gastric antrum or small intestine.

-

Organ Bath: Water-jacketed organ bath maintained at 37°C.

-

Physiological Salt Solution: Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11), continuously gassed with 95% O₂ and 5% CO₂.

-

Force Transducer and Data Acquisition System.

-

EM574 solutions of varying concentrations.

Procedure:

-

Tissue Preparation: Dissect muscle strips (e.g., 2 mm wide and 10 mm long) from the desired region of the gastrointestinal tract, parallel to the longitudinal or circular muscle fibers.

-

Mounting: Suspend the muscle strips in the organ baths containing Krebs solution. Attach one end to a fixed hook and the other to an isometric force transducer. Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Stimulation: After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 50 mM) to assess tissue viability.

-

Drug Application: Following washout and return to baseline, add cumulative concentrations of EM574 to the organ bath. Record the contractile response at each concentration until a maximal effect is observed.

-

Data Analysis: Measure the amplitude of contraction at each EM574 concentration. Express the responses as a percentage of the maximal contraction induced by a reference agonist or KCl. Plot the concentration-response curve and determine the pEC₅₀ (-log of the molar concentration that produces 50% of the maximal response).

In Vivo Gastric Emptying Assessment in Conscious Dogs (Acetaminophen Absorption Method)

This protocol describes an indirect method to assess gastric emptying by measuring the absorption of acetaminophen (B1664979), which is primarily absorbed in the small intestine.[11]

Materials:

-

Test Meal: A semi-solid meal (e.g., canned dog food).

-

Acetaminophen: Administered orally with the test meal.

-

Blood Collection Supplies.

-

Analytical method for plasma acetaminophen concentration (e.g., HPLC or commercial kit). [9]

Procedure:

-

Animal Preparation: Fast conscious dogs overnight but allow free access to water.

-

Drug Administration: Administer EM574 or vehicle intraduodenally at the desired dose.[11]

-

Meal Administration: Immediately after drug administration, provide the test meal containing a known dose of acetaminophen (e.g., 20 mg/kg).[9][11]

-

Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) after meal ingestion.

-

Plasma Analysis: Separate plasma and measure the concentration of acetaminophen.

-

Data Analysis: Plot the plasma acetaminophen concentration versus time. The rate of appearance of acetaminophen in the plasma reflects the rate of gastric emptying. Key parameters to analyze include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). A faster Tmax and higher Cmax and AUC indicate more rapid gastric emptying.

Signaling Pathways and Experimental Workflows

Motilin Receptor Signaling Pathway

Activation of the motilin receptor by EM574 initiates a signaling cascade that leads to smooth muscle contraction. This process is primarily mediated through the Gq/13 family of G proteins.[6]

References

- 1. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Scintigraphic measurement of regional gastrointestinal transit in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The measurement of acetaminophen for future determination of gastric emptying time in healthy dogs: a preliminary study [jstage.jst.go.jp]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. EM574, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Erythromycin Derivatives: A Technical Guide to EM-574

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on EM-574, a potent erythromycin (B1671065) derivative. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental evaluation, and the underlying signaling pathways.

Introduction to EM-574

EM-574, chemically known as de(N-methyl)-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal, is a derivative of the macrolide antibiotic erythromycin.[1] Unlike its parent compound, which is known for its antibacterial properties, EM-574 has been primarily investigated for its potent prokinetic effects on the gastrointestinal (GI) tract.[2][3] It acts as a motilin receptor agonist, mimicking the action of the endogenous peptide hormone motilin to stimulate GI motility.[1][4] This has positioned EM-574 and similar erythromycin derivatives, often referred to as "motilides," as promising therapeutic agents for motility disorders such as gastroparesis.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational in vitro and in vivo studies on EM-574, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Receptor Binding and Contractile Activity of EM-574

| Parameter | Species | Tissue | Value | Reference |

| pEC50 (Contractile Response) | Rabbit | Intestine | 8.26 ± 0.04 | [1] |

| pIC50 (Receptor Binding) | Rabbit | Gastric Antral Smooth Muscle | 8.21 ± 0.13 | [1] |

| Kd (Receptor Binding) | Human | Gastric Antrum Smooth Muscle | 7.8 x 10⁻⁹ M | [6][7] |

| Peak Myocyte Shortening | Human | Gastric Antrum | 10⁻⁷ M | [6] |

Table 2: In Vivo Prokinetic Effects of EM-574 in Dogs

| Condition | Dosage (intraduodenal) | Effect on Gastric Emptying (Solids) | Effect on Gastric Emptying (Liquids) | Reference |

| Normal State | 30 µg/kg | Significantly Accelerated | - | [2][8] |

| Normal State | 10 µg/kg | - | Significantly Accelerated | [2][8] |

| Clonidine-induced Gastroparesis | 30 µg/kg | Completely Restored to Normal | Completely Restored to Normal | [2] |

| Oleic acid/Dopamine-induced Gastroparesis | 0.03 mg/kg | Reversed Delayed Emptying | - | [9] |

Signaling Pathway of Motilin Receptor Activation

EM-574 exerts its prokinetic effects by binding to and activating the motilin receptor, a G protein-coupled receptor (GPCR).[10] Activation of the motilin receptor initiates a cascade of intracellular events, primarily through the Gαq signaling pathway, leading to smooth muscle contraction.[11][12]

The key steps in the signaling pathway are:

-

Ligand Binding: EM-574 binds to the motilin receptor on gastrointestinal smooth muscle cells.

-

G Protein Activation: This binding activates the associated Gq protein.[13]

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[13]

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11][12]

-

Smooth Muscle Contraction: The increase in intracellular Ca²⁺ leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[11]

A sustained contraction is also mediated by a RhoA-dependent pathway involving the inhibition of myosin light-chain phosphatase.[11]

Motilin Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used in the foundational research of EM-574.

In Vitro Contractility Assay (Organ Bath Study)

This protocol is used to assess the direct contractile effect of EM-574 on isolated gastrointestinal smooth muscle strips.

Methodology:

-

Tissue Preparation: Segments of the desired gastrointestinal tissue (e.g., rabbit intestine, human gastric antrum) are obtained and placed in ice-cold, oxygenated Krebs-Ringer solution.[1][6]

-

Muscle Strip Dissection: Longitudinal or circular smooth muscle strips (approximately 10 mm in length) are carefully dissected.[14]

-

Organ Bath Setup: The muscle strips are suspended in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.[14]

-

Tension Recording: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The muscle strips are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

-

Compound Administration: Increasing concentrations of EM-574 are cumulatively added to the organ bath.[6]

-

Data Analysis: The contractile response at each concentration is recorded, and a concentration-response curve is generated to determine the pEC50 value.

In Vitro Contractility Assay Workflow.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of EM-574 for the motilin receptor.

Methodology:

-

Membrane Preparation: Homogenates of cells or tissues expressing the motilin receptor (e.g., rabbit gastric antral smooth muscle) are prepared.[1]

-

Incubation: The membrane homogenates are incubated with a radiolabeled motilin analog (e.g., ¹²⁵I-motilin) and varying concentrations of unlabeled EM-574.[6]

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled motilin) from the total binding. A competition binding curve is generated, and the IC50 (the concentration of EM-574 that inhibits 50% of the specific binding of the radioligand) is determined. The pIC50 or Kd value is then calculated from the IC50.[1][6]

In Vivo Gastric Emptying Study

This protocol assesses the effect of EM-574 on the rate of gastric emptying in an animal model, often dogs.[2][9]

Methodology:

-

Animal Model: Conscious dogs are typically used, often with surgically implanted cannulas for drug administration and sample collection, or force transducers to measure gastric motility.[2][8]

-

Test Meal: A standardized meal, which may include solid and liquid components with markers, is given to the animals.[2][8]

-

Drug Administration: EM-574 is administered, often intraduodenally, at the time of feeding.[2][8]

-

Gastric Emptying Measurement: Gastric emptying can be measured using various techniques:

-

Phenolsulfonphthalein (PSP) recovery: A non-absorbable marker is infused into the duodenum, and its recovery is measured to determine the volume of gastric contents emptied.[2]

-

Acetaminophen (B1664979) absorption: The rate of appearance of acetaminophen in the plasma after oral administration with the meal is used as an indirect measure of liquid gastric emptying.[9]

-

Freeze-drying method: The stomach contents are collected at a specific time point, freeze-dried, and weighed to determine the amount of the meal remaining.[2]

-

-

Gastroparesis Induction (Optional): To model delayed gastric emptying, gastroparesis can be induced pharmacologically with agents like clonidine, dopamine, or through the administration of oleic acid.[2][9]

-

Data Analysis: The rate of gastric emptying in the EM-574 treated group is compared to a control group to determine the prokinetic effect.

Conclusion

The foundational research on EM-574 has robustly established it as a potent motilin receptor agonist with significant prokinetic activity. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in stimulating gastrointestinal motility and accelerating gastric emptying, even in models of gastroparesis. The well-characterized signaling pathway, proceeding through Gq-protein activation and subsequent calcium mobilization, provides a clear mechanism of action. The detailed experimental protocols outlined in this guide offer a solid foundation for further research and development of EM-574 and other motilides as potential therapies for gastrointestinal motility disorders. This comprehensive understanding is crucial for scientists and drug development professionals working to translate these promising findings into clinical applications.

References

- 1. EM574, an erythromycin derivative, is a motilin receptor agonist in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythromycin as a gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. Effect of EM574 on postprandial pancreaticobiliary secretion, gastric motor activity, and emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EM574, an erythromycin derivative, improves delayed gastric emptying of semi-solid meals in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of prokinetic agents on ileal contractility in a rabbit model of gastroschisis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of EM574

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM574 is a potent, non-peptide motilin receptor agonist derived from erythromycin (B1671065).[1][2] As a gastroprokinetic agent, EM574 stimulates gastrointestinal motility, primarily by acting on motilin receptors in the gastric antrum.[2] These application notes provide detailed experimental protocols for in vivo evaluation of EM574's effects on gastric emptying and motility in preclinical animal models.

Mechanism of Action

EM574 directly stimulates smooth muscle contraction by binding to motilin receptors, which are G-protein coupled receptors.[2][3] Activation of the motilin receptor initiates a signaling cascade through Gαq and Gα13 proteins.[3][4] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of myosin light-chain kinase and subsequent smooth muscle contraction.[3]

EM574 Signaling Pathway

Caption: Signaling pathway of EM574 via the motilin receptor.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies of EM574 in canine models.

| Animal Model | EM574 Dose | Administration Route | Effect on Gastric Emptying | Effect on Gastric Motility |

| Normal Conscious Dogs | 0.03 mg/kg | Intraduodenal | Significantly enhanced | Stimulated antral motility |

| Normal Conscious Dogs | 10 µg/kg | Intraduodenal | Significantly accelerated (liquids) | Increased postprandial antral motor activity |

| Normal Conscious Dogs | 30 µg/kg | Intraduodenal | Significantly accelerated (solids) | Increased postprandial antral motor activity |

| Dogs with Oleic Acid-induced Gastroparesis | 0.03 mg/kg | Intraduodenal | Completely reversed delayed emptying | Increased antral motility |

| Dogs with Dopamine-induced Gastroparesis | 0.03 mg/kg | Intraduodenal | Completely reversed delayed emptying | Increased antral motility |

| Dogs with Clonidine-induced Gastroparesis | 30 µg/kg | Intraduodenal | Completely restored to normal | Completely restored to normal |

Experimental Protocols

Evaluation of Gastric Emptying using the Acetaminophen (B1664979) Absorption Method

This protocol indirectly assesses gastric emptying by measuring the rate of absorption of acetaminophen, which is primarily absorbed in the small intestine.[7]

Materials:

-

EM574

-

Acetaminophen (Paracetamol)

-

Vehicle for EM574 and acetaminophen

-

Conscious dog model (fasted overnight)

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

Spectrophotometer or HPLC for acetaminophen quantification

Protocol:

-

Animal Preparation: Healthy adult dogs should be fasted overnight with free access to water.

-

Drug Administration:

-

Prepare a solution of EM574 at the desired concentration (e.g., 0.03 mg/kg).

-

Prepare a solution of acetaminophen (e.g., 20 mg/kg).[8]

-

Administer EM574 intraduodenally.

-

Immediately following EM574 administration, administer the acetaminophen solution orally or intraduodenally.

-

-

Blood Sampling:

-

Collect baseline blood samples prior to drug administration.

-

Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-acetaminophen administration.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -20°C until analysis.

-

-

Acetaminophen Quantification:

-

Measure the concentration of acetaminophen in the plasma samples using a validated spectrophotometric or HPLC method.

-

-

Data Analysis:

-

Plot the plasma concentration of acetaminophen against time.

-

Calculate the area under the curve (AUC), the maximum concentration (Cmax), and the time to reach maximum concentration (Tmax). An increase in AUC and Cmax, and a decrease in Tmax, indicate accelerated gastric emptying.

-

Measurement of Gastric Motility with Implanted Force Transducers

This protocol provides a direct measurement of gastric antral contractions.

Materials:

-

EM574

-

Force transducers

-

Surgical instruments

-

Anesthesia

-

Data acquisition system

Protocol:

-

Surgical Implantation of Force Transducers:

-

Anesthetize the dog following a standard protocol.

-

Perform a laparotomy to expose the stomach.

-

Suture the force transducers to the serosal surface of the gastric antrum, oriented to measure circular muscle contractions.[9]

-

Exteriorize the leads from the force transducers through a subcutaneous tunnel to the back of the neck.

-

Allow the animal to recover from surgery for at least two weeks.

-

-

Experimental Procedure:

-

Fast the dog overnight with free access to water.

-

Connect the force transducer leads to a data acquisition system to record baseline gastric motility.

-

Administer EM574 intraduodenally at the desired dose (e.g., 3-30 µg/kg).[10]

-

Record gastric motility continuously for a predefined period (e.g., 2 hours) after drug administration.

-

-

Data Analysis:

-

Quantify the contractile activity by calculating a motility index (e.g., area under the curve of the contractile force over time).

-

Compare the motility index before and after EM574 administration to determine the effect on gastric motility.

-

Induction of Gastroparesis with Clonidine (B47849)

This protocol describes the creation of a gastroparesis model in dogs to evaluate the efficacy of prokinetic agents.[10]

Materials:

-

Clonidine hydrochloride

-

Saline solution

-

Syringes and needles

Protocol:

-

Animal Preparation: Use conscious dogs that have been fasted overnight.

-

Clonidine Administration:

-

Evaluation of Gastroparesis:

-

Confirm the induction of gastroparesis by measuring gastric emptying (using the acetaminophen absorption method or other techniques) and/or gastric motility (using implanted force transducers).

-

-

Testing of EM574:

-

Once gastroparesis is established, administer EM574 and evaluate its ability to reverse the delayed gastric emptying and restore normal motility, as described in the protocols above.

-

Experimental Workflow for Evaluating EM574 in a Gastroparesis Model

References

- 1. researchgate.net [researchgate.net]

- 2. EM574, an erythromycin derivative, is a potent motilin receptor agonist in human gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Kinetics of acetaminophen absorption and gastric emptying in man | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of EM574 and cisapride on gastric contractile and emptying activity in normal and drug-induced gastroparesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]